Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate
CAS No.: 885518-84-3
Cat. No.: VC3819217
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885518-84-3 |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | methyl 3-oxo-1,2-dihydroindazole-6-carboxylate |
| Standard InChI | InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-6-7(4-5)10-11-8(6)12/h2-4H,1H3,(H2,10,11,12) |
| Standard InChI Key | MERFKJILADBKQU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)NN2 |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)NN2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate features a bicyclic framework comprising a benzene ring fused to a partially saturated pyrazole ring. The 3-oxo group at position 3 and the methyl ester at position 6 are critical functional groups influencing its reactivity and interactions (Figure 1). The IUPAC name, methyl 3-oxo-1,2-dihydroindazole-6-carboxylate, reflects this substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.17 g/mol | |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)NN2 | |
| InChIKey | MERFKJILADBKQU-UHFFFAOYSA-N | |
| Melting Point | Not Reported | — |
| Solubility | Likely polar aprotic solvents |
The compound’s planar structure and electron-withdrawing groups (ester and ketone) enhance its potential for π-π stacking and hydrogen bonding, critical for binding biological targets .
Synthesis and Optimization Strategies
Copper-Mediated One-Pot Synthesis
A breakthrough in indazole synthesis involves copper(I)-catalyzed intramolecular coupling, as demonstrated by . This method utilizes bis-BOC-protected hydrazine and aryl halides in dimethylformamide (DMF) with CuI, 1,10-phenanthroline, and CsCO as base. For example, reacting ortho-iodobenzyl bromide with hydrazine precursors yields 2,3-dihydro-1H-indazoles in 55–72% efficiency .
Representative Procedure:
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Combine CuI (1 equiv.), 1,10-phenanthroline (1 equiv.), and CsCO (2 equiv.) in anhydrous DMF.
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Add ortho-iodobenzyl bromide and hydrazine derivative via syringe pump over 7 hours at 80°C.
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Purify via column chromatography to isolate the indazole product .
This method surpasses traditional two-step sequences by avoiding intermediate purification and improving yields by ~40% .
Table 2: Structural Comparison with Indene Analogue
| Parameter | Indazole Derivative | Indene Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.17 g/mol | 190.19 g/mol |
| Key Functional Groups | Ester, ketone, NH | Ester, ketone |
| Bioactivity Potential | Anticancer, anti-inflammatory | Limited data |
Biological Activities and Mechanisms
Anti-Inflammatory and Antimicrobial Effects
The 3-oxo group facilitates hydrogen bonding with cyclooxygenase (COX) enzymes, a trait shared with nonsteroidal anti-inflammatory drugs (NSAIDs). Microbial assays on similar indazoles reveal moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
Pharmacological Applications and Challenges
Prodrug Considerations
The methyl ester moiety serves as a prodrug strategy, enabling hydrolysis to 3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS: 787580-93-2) in vivo . This carboxylic acid derivative exhibits enhanced solubility and target engagement, though its pharmacokinetics remain unstudied .
Future Directions and Research Gaps
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Synthetic Scalability: Optimize copper-mediated protocols for industrial-scale production.
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Target Identification: Conduct high-throughput screening to identify protein targets.
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In Vivo Studies: Evaluate bioavailability and toxicity in preclinical models.
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Structure-Activity Relationships (SAR): Modify substituents to enhance potency and selectivity.
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